molecular formula C20H18N4S B2632319 (E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-05-5

(E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2632319
CAS No.: 863002-05-5
M. Wt: 346.45
InChI Key: MDLPUKWFRIYZKO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(Cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole (CAS 863002-05-5) is a chemical compound with the molecular formula C20H18N4S and a molecular weight of 346.5 . This reagent belongs to a class of indolyl 1,2,4-triazole scaffolds that are of significant interest in medicinal chemistry, particularly in the development of targeted anti-cancer therapies . Compounds featuring this hybrid structure have been designed as potential inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are hyperactivated in various cancers, including breast cancer . Research indicates that such indole-triazole derivatives can mimic the binding mode of FDA-approved CDK4/6 inhibitors like palbociclib, making them valuable tools for investigating new pathways in oncology research . Furthermore, the structural combination of the indole moiety, known for its prevalence in pharmaceuticals, with the 1,2,4-triazole ring, which often contributes to favorable pharmacokinetic properties, makes this compound a promising candidate for hit-to-lead optimization studies . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S/c1-24-19(17-14-21-18-12-6-5-11-16(17)18)22-23-20(24)25-13-7-10-15-8-3-2-4-9-15/h2-12,14,21H,13H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLPUKWFRIYZKO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole represents a novel hybrid structure combining the indole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring linked to an indole structure through a cinnamylthio group. This structural configuration is hypothesized to enhance its biological efficacy due to the synergistic effects of both moieties.

Antimicrobial Activity

Recent studies have highlighted the potential of indole-triazole hybrids as antimicrobial agents. The triazole component is particularly significant due to its broad-spectrum antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Indole-Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Diameter of Inhibition Zone (DIZ)
6aStaphylococcus aureus250 µg/mL15 mm
6bEscherichia coli500 µg/mL12 mm
6cCandida albicans2 µg/mL20 mm
6dCandida glabrata62.5 µg/mL18 mm

These results indicate that compounds similar to this compound exhibit promising antimicrobial properties, particularly against fungal pathogens like Candida albicans and bacterial strains such as Staphylococcus aureus .

The mechanism by which triazoles exert their antimicrobial effects typically involves the inhibition of ergosterol biosynthesis in fungi and disruption of cell wall synthesis in bacteria. The presence of the sulfur atom in the triazole ring may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites .

Study on Antifungal Activity

A study conducted on various indole-triazole derivatives demonstrated that those with a free N–H group in the indole ring exhibited significantly enhanced antibacterial activity against Gram-negative bacteria. In particular, compounds with specific substitutions on the triazole ring showed MIC values as low as 2 µg/mL against Candida tropicalis, indicating their potential as effective antifungal agents .

Toxicological Assessment

Toxicity evaluations revealed that while some derivatives showed potent biological activity, they also exhibited varying degrees of toxicity. For instance, a related compound demonstrated embryotoxic effects in animal models when administered at high doses . This highlights the importance of balancing efficacy with safety in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of (E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can be contextualized by comparing it to structurally related 1,2,4-triazole derivatives. Key differences in substituents, synthesis methods, and activities are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name R Group (Triazole) Key Biological Activities Synthesis Method References
This compound Cinnamylthio, methyl Inferred: Anticancer, antimicrobial* Microwave-assisted
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio, methyl, morpholine Antifungal, antimicrobial Microwave-assisted
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) Furan-2-yl, phenyl Immunomodulatory, antioxidant Not specified
5t: Benzimidazole-triazole hybrid () Chlorophenyl, benzimidazolyl Anticandidal Conventional
Bis-indolyl conjugates () Indolyl, chlorophenyl Cytotoxic (dual indole motifs) Conventional
4-{[(E)-1H-Indol-3-ylmethylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base-linked indole Not specified (structural analog) Not specified

*Inferred based on structural analogs; experimental validation required.

Toxicity Considerations

Unexplored Potentials

  • Antioxidant Activity : The cinnamyl group’s conjugated system could confer radical-scavenging activity, as seen in Tryfuzol® .
  • Anticandidal Application : Fluorophenyl/chlorophenyl substituents in compounds enhance antifungal activity; replacing these with cinnamylthio may broaden the spectrum .

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